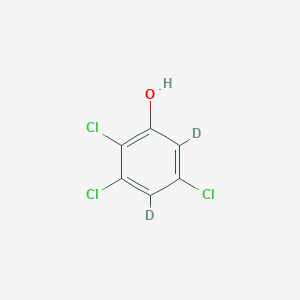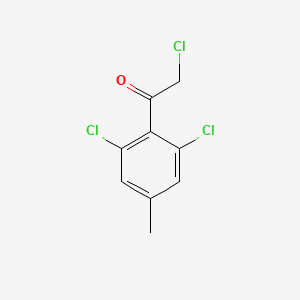
2',6'-Dichloro-4'-methylphenacyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dichloro-4’-methylphenacyl chloride is a chemical compound with the molecular formula C9H7Cl3O. It is also known by its systematic name, 2-Chloro-1-(2,6-dichloro-4-methylphenyl)ethanone . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, along with a chloroacetyl group.
Vorbereitungsmethoden
The synthesis of 2’,6’-Dichloro-4’-methylphenacyl chloride typically involves the chlorination of 4’-methylacetophenone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
2’,6’-Dichloro-4’-methylphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’,6’-Dichloro-4’-methylphenacyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Medicine: The compound may be explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2’,6’-Dichloro-4’-methylphenacyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Vergleich Mit ähnlichen Verbindungen
2’,6’-Dichloro-4’-methylphenacyl chloride can be compared with similar compounds such as:
2’,4’-Dichloro-6’-methylphenacyl chloride: This compound has a similar structure but with different positions of the chlorine atoms and methyl group.
2,6-Dichloro-4-methylbenzaldehyde: This compound has a similar phenyl ring structure but with an aldehyde group instead of a chloroacetyl group.
The uniqueness of 2’,6’-Dichloro-4’-methylphenacyl chloride lies in its specific substitution pattern and the presence of the chloroacetyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H7Cl3O |
|---|---|
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
2-chloro-1-(2,6-dichloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7Cl3O/c1-5-2-6(11)9(7(12)3-5)8(13)4-10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
DFKNBPNNUUDKJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)C(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


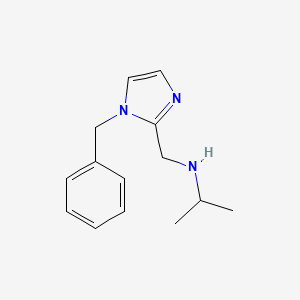
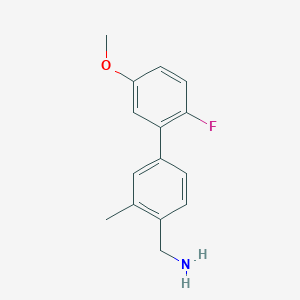




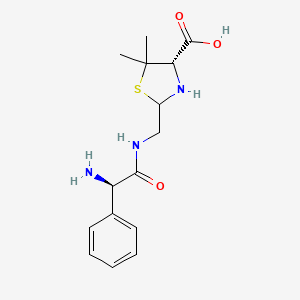
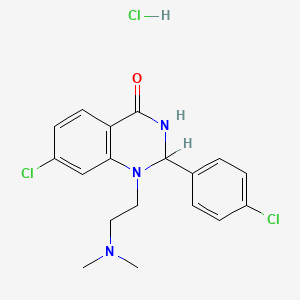

![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
